(2S,3S,4R)-2-aminoicosane-1,3,4-triol (2S,3S,4R)-2-aminoicosane-1,3,4-triol C20 phytosphingosine is a sphingoid that is C20 sphinganine bearing an additional 4R-hydroxy substituent. It derives from a C20 sphinganine. It is a conjugate base of a C20 phytosphingosine(1+).
Brand Name: Vulcanchem
CAS No.: 3530-53-8
VCID: VC21144384
InChI: InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19+,20-/m0/s1
SMILES: CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O
Molecular Formula: C20H43NO3
Molecular Weight: 345.6 g/mol

(2S,3S,4R)-2-aminoicosane-1,3,4-triol

CAS No.: 3530-53-8

Cat. No.: VC21144384

Molecular Formula: C20H43NO3

Molecular Weight: 345.6 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4R)-2-aminoicosane-1,3,4-triol - 3530-53-8

Specification

Description C20 phytosphingosine is a sphingoid that is C20 sphinganine bearing an additional 4R-hydroxy substituent. It derives from a C20 sphinganine. It is a conjugate base of a C20 phytosphingosine(1+).
CAS No. 3530-53-8
Molecular Formula C20H43NO3
Molecular Weight 345.6 g/mol
IUPAC Name (2S,3S,4R)-2-aminoicosane-1,3,4-triol
Standard InChI InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19+,20-/m0/s1
Standard InChI Key UQAUXYMLKGFKBX-ZCNNSNEGSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O
SMILES CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O
Canonical SMILES CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator